molecular formula C20H26N2O B1622840 Ivoqualine CAS No. 72714-75-1

Ivoqualine

Cat. No.: B1622840
CAS No.: 72714-75-1
M. Wt: 310.4 g/mol
InChI Key: XFXANHWIBFMEOY-HZPDHXFCSA-N
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Description

IVOQUALINE is a chemical compound that has garnered significant interest in various fields of scientific research. It is known for its unique chemical properties and potential applications in medicine, biology, and industry. The compound’s structure and reactivity make it a valuable subject of study for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IVOQUALINE involves several steps, starting with the preparation of precursor compounds. One common method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then heated with phosphorus pentoxide to yield this compound . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the same basic steps as the laboratory synthesis but is adapted to handle larger quantities of reactants and products. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

IVOQUALINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound is typically carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, which replace specific hydrogen atoms in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

IVOQUALINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: The compound is being explored for its potential in treating various diseases, including cancer and neurological disorders.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which IVOQUALINE exerts its effects involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

IVOQUALINE is unique compared to other similar compounds due to its specific chemical structure and reactivity. Some similar compounds include:

    Quinoline: Shares a similar core structure but differs in its reactivity and applications.

    Isoquinoline: Another related compound with distinct chemical properties and uses.

    Quetiapine: Although structurally different, it shares some pharmacological properties with this compound.

The uniqueness of this compound lies in its specific interactions with molecular targets and its versatility in various scientific applications.

Properties

CAS No.

72714-75-1

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

4-[3-[(3S,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline

InChI

InChI=1S/C20H26N2O/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3/t15-,16-/m1/s1

InChI Key

XFXANHWIBFMEOY-HZPDHXFCSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@H]3C=C

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C

72714-75-1

Origin of Product

United States

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